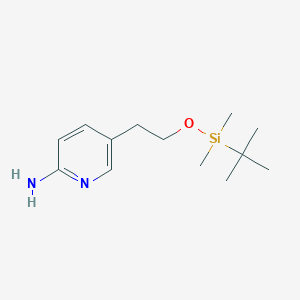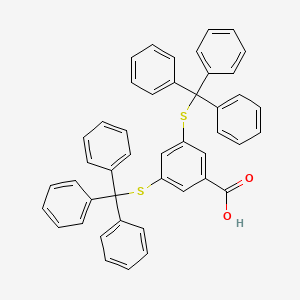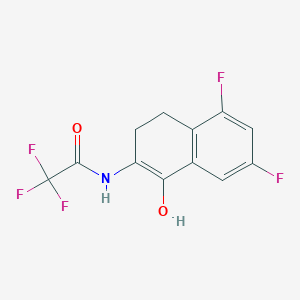
N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound that features a naphthalene core substituted with fluorine atoms and a trifluoroacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of fluorine atoms into the naphthalene ring.
Hydroxylation: Addition of a hydroxyl group to the naphthalene ring.
Amidation: Formation of the trifluoroacetamide group through reaction with trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the trifluoroacetamide group to an amine.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Use in the production of materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene Derivatives: Compounds with similar naphthalene cores but different substituents.
Fluorinated Compounds: Compounds with multiple fluorine atoms, such as trifluoromethyl groups.
Hydroxy Compounds: Compounds with hydroxyl groups attached to aromatic rings.
Uniqueness
N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide is unique due to the combination of its naphthalene core, multiple fluorine atoms, and trifluoroacetamide group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity.
Propiedades
Fórmula molecular |
C12H8F5NO2 |
|---|---|
Peso molecular |
293.19 g/mol |
Nombre IUPAC |
N-(5,7-difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H8F5NO2/c13-5-3-7-6(8(14)4-5)1-2-9(10(7)19)18-11(20)12(15,16)17/h3-4,19H,1-2H2,(H,18,20) |
Clave InChI |
BRJKHAHCWXCUTI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C2=C1C(=CC(=C2)F)F)O)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819428.png)
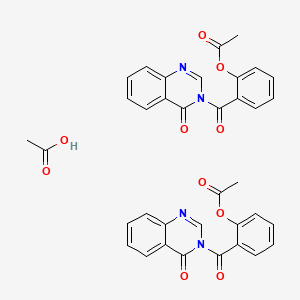
![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)
![(R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12819436.png)

![2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B12819453.png)
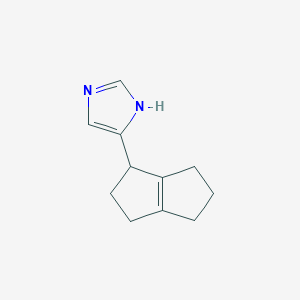
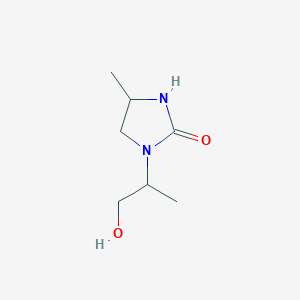
![2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B12819472.png)
![2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid](/img/structure/B12819484.png)
![potassium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819488.png)
